Product packaging for Apalcillin sodium(Cat. No.:CAS No. 58795-03-2)

Apalcillin sodium

Cat. No.: B1665125
CAS No.: 58795-03-2
M. Wt: 543.5 g/mol
InChI Key: DIGBQDMXLUJMHN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Interaction with Bacterial Penicillin-Binding Proteins (PBPs)

The crucial first step in the antimicrobial cascade of Apalcillin (B1665124) sodium is its binding to a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). These proteins are integral to the final stages of peptidoglycan synthesis, the primary component of the bacterial cell wall.

Research has identified that Apalcillin, like other acylaminopenicillins, demonstrates a binding affinity for several PBPs in both Gram-positive and Gram-negative bacteria. In Escherichia coli and Pseudomonas aeruginosa, key targets for Apalcillin include PBP1a, PBP1b, and particularly PBP3. nih.gov The specific binding to these proteins is a critical determinant of the antibiotic's spectrum of activity and its efficacy against different bacterial species. The primary PBP targets for Apalcillin in these organisms are crucial for cell elongation and septum formation during cell division.

Table 1: Primary Penicillin-Binding Protein (PBP) Targets of Apalcillin

Bacterial Species Primary PBP Targets
Escherichia coli PBP1a, PBP1b, PBP3
Pseudomonas aeruginosa PBP1a, PBP1b, PBP3

The inactivation of PBPs by Apalcillin sodium occurs through a mechanism of irreversible covalent modification. researchgate.netyoutube.com The highly reactive β-lactam ring of the Apalcillin molecule is the key to this process. The serine residue at the active site of the PBP, which normally functions to catalyze the transpeptidation reaction, attacks the carbonyl carbon of the β-lactam ring. This results in the opening of the ring and the formation of a stable, covalent acyl-enzyme complex. youtube.com This acylation effectively renders the PBP inactive, as the active site is now blocked, preventing it from participating in cell wall synthesis. researchgate.net This irreversible inhibition is a hallmark of the bactericidal action of penicillin-class antibiotics.

Apalcillin exhibits a differential binding affinity for the various PBPs, and this profile can vary between bacterial species. Notably, in Pseudomonas aeruginosa, Apalcillin, along with other acylureidopenicillins like azlocillin (B1666447) and piperacillin (B28561), shows a high affinity for PBP-3, which is involved in septum formation, and PBP-1a, a major transpeptidase. This strong affinity for essential PBPs contributes to its potent activity against this often-resistant pathogen. nih.gov In contrast, its binding to other PBPs, such as PBP-2, which is primarily involved in maintaining cell shape, may be less pronounced. This selective targeting of essential PBPs is a key factor in the bactericidal efficacy of Apalcillin.

**Table 2: Comparative Activity of Apalcillin and Other Penicillins against *Pseudomonas aeruginosa***

Antibiotic Percentage of Susceptible Isolates
Piperacillin 97%
Apalcillin 97%
Azlocillin 93%
Mezlocillin (B1676548) 87%
Carbenicillin (B1668345) 84%

Data based on a study of 107 clinical isolates of Pseudomonas aeruginosa. nih.gov

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis

The inactivation of PBPs by this compound directly leads to the inhibition of peptidoglycan synthesis, the backbone of the bacterial cell wall.

PBPs are transpeptidases that catalyze the final step in peptidoglycan assembly: the cross-linking of adjacent peptide side chains. This cross-linking provides the necessary rigidity and strength to the cell wall. By covalently binding to and inactivating these enzymes, this compound effectively halts the transpeptidation process. researchgate.netpatsnap.com Without the formation of these crucial cross-links, the newly synthesized peptidoglycan chains are not properly integrated into the existing cell wall structure.

The inhibition of peptidoglycan synthesis and cross-linking results in a progressively weakened cell wall. patsnap.com Simultaneously, bacterial autolytic enzymes (autolysins), which are normally involved in cell wall remodeling during growth and division, continue to function. researchgate.net The combination of a weakened cell wall and the ongoing activity of autolysins leads to a loss of structural integrity. The cell is no longer able to withstand the internal osmotic pressure, resulting in swelling, the formation of spheroplasts, and eventual cell lysis, which is the ultimate cause of bacterial death. patsnap.comquora.com This bactericidal outcome is a direct consequence of the initial interaction between this compound and its PBP targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22N5NaO6S B1665125 Apalcillin sodium CAS No. 58795-03-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

58795-03-2

Molecular Formula

C25H22N5NaO6S

Molecular Weight

543.5 g/mol

IUPAC Name

sodium;3,3-dimethyl-7-oxo-6-[[2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C25H23N5O6S.Na/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31;/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36);/q;+1/p-1

InChI Key

DIGBQDMXLUJMHN-UHFFFAOYSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+]

Appearance

Solid powder

Other CAS No.

58795-03-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

apacillin
apalcillin
apalcillin sodium
apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer
apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer
apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer
APCC antibiotic
PC 904
PC-904

Origin of Product

United States

Molecular Mechanisms of Antimicrobial Action of Apalcillin Sodium

Time-Dependent Bactericidal Activity Profiles

Apalcillin (B1665124), a member of the β-lactam class of antibiotics, exhibits time-dependent bactericidal activity. This means its efficacy in killing bacteria is more closely correlated with the duration of time that the drug concentration remains above the Minimum Inhibitory Concentration (MIC) rather than the peak concentration achieved. For β-lactam antibiotics, the primary target is the synthesis of the bacterial cell wall. By inhibiting penicillin-binding proteins (PBPs), Apalcillin disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. This process is most effective when the bacteria are actively dividing, and maintaining concentrations above the MIC for an extended period ensures that more bacteria entering the replication phase are exposed to the lethal effects of the antibiotic.

While specific time-kill curve data for Apalcillin sodium is not extensively detailed in publicly available research, its bactericidal profile can be understood through comparative in vitro activity studies that report Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC). Research has shown a noticeable difference between the MIC and MBC for strains that produce β-lactamase, an enzyme that can inactivate Apalcillin. nih.gov The activity of Apalcillin is also influenced by the size of the bacterial population (inoculum effect), where a higher density of bacteria may require higher concentrations of the antibiotic to be effective. nih.gov

Studies comparing Apalcillin to other penicillins provide insight into its relative potency. Against 107 clinical isolates of Pseudomonas aeruginosa, 97% were found to be susceptible to Apalcillin. nih.gov Its activity has been shown to be comparable to piperacillin (B28561) and superior to carbenicillin (B1668345) against this pathogen. nih.gov

The following tables summarize the in vitro activity of Apalcillin against various Gram-negative bacteria, which is a key indicator of its bactericidal potential.

Table 1: Comparative in vitro activity of Apalcillin and other antibiotics against Pseudomonas aeruginosa

AntibioticMIC90 (µg/mL)Percent Susceptible
Apalcillin-97%
Piperacillin-97%
Azlocillin (B1666447)-93%
Mezlocillin (B1676548)-87%
Carbenicillin-84%
Data sourced from a study of 107 clinical isolates of Pseudomonas aeruginosa. nih.gov

Table 2: In vitro activity of Apalcillin against various Gram-negative bacilli

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli1.6100
Klebsiella species6.3>100
Enterobacter species--
Proteus mirabilis--
Indole-positive Proteus--
Providencia species--
Serratia species>25 (for 60% of isolates)-
Bacteroides fragilis--
Pseudomonas aeruginosa-25
Data reflects comparative studies of Apalcillin against various hospital isolates. nih.gov The activity against Enterobacter, Proteus, and Providencia species was noted as similar to other penicillins like mezlocillin and piperacillin. nih.gov

Antimicrobial Spectrum of Apalcillin Sodium

Efficacy Against Gram-Positive Bacterial Species

While Apalcillin (B1665124) is noted for its extended spectrum against Gram-negative bacteria, it retains activity against several Gram-positive species. Its efficacy against penicillin-susceptible strains of Staphylococcus aureus is generally comparable to that of carbenicillin (B1668345) and ticarcillin (B1683155), though it is less active than penicillin G. psu.edu Against penicillin-resistant, beta-lactamase-producing strains of S. aureus, Apalcillin is largely ineffective. ccjm.org

The activity of Apalcillin against penicillin-susceptible Streptococcus pneumoniae is equivalent to that of penicillin G. psu.edu However, it offers no significant advantage against pneumococcal strains that exhibit intermediate or high-level resistance to penicillin. psu.edu Similarly, its activity against other streptococci, such as viridans group streptococci, is comparable to other extended-spectrum penicillins. nih.gov

Gram-Positive Organism Apalcillin Activity Level Reference
Penicillin-Susceptible Staphylococcus aureusModerate; similar to carbenicillin/ticarcillin, less than penicillin G psu.edu
Penicillin-Resistant Staphylococcus aureusIneffective ccjm.org
Penicillin-Susceptible Streptococcus pneumoniaeEquivalent to Penicillin G psu.edu
Penicillin-Resistant Streptococcus pneumoniaeNot significantly effective psu.edu
Viridans group streptococciComparable to other extended-spectrum penicillins nih.gov

Efficacy Against Gram-Negative Bacterial Species

Apalcillin demonstrates robust activity against a broad array of Gram-negative bacilli. It is notably more active than older penicillins like ampicillin (B1664943) and carbenicillin against many antibiotic-susceptible Enterobacteriaceae. ccjm.org Its spectrum encompasses organisms such as Escherichia coli, Proteus species, and Enterobacter species. However, the emergence of resistance has been noted in various regions. For instance, studies in Japan identified resistance in a percentage of clinical isolates of E. coli, Klebsiella pneumoniae, and Proteus species. ccjm.org The minimum inhibitory concentrations (MICs) of Apalcillin can be influenced by the inoculum size, particularly for bacterial strains that produce significant amounts of beta-lactamase enzymes. ccjm.org

Activity Against Specific Clinically Relevant Bacterial Pathogens

Apalcillin is active against ampicillin- and carbenicillin-resistant Enterobacteriaceae strains. ccjm.org Its activity against Klebsiella species is similar to that of piperacillin (B28561). nih.gov Against Enterobacter species, its efficacy is comparable to mezlocillin (B1676548) and piperacillin and considered superior to ticarcillin. nih.gov Apalcillin's activity against Proteus mirabilis and indole-positive Proteus species is also similar to other acylamino penicillins. nih.gov Despite this broad activity, resistance has been documented; one study reported resistance rates of 35% for E. coli and 32% for K. pneumoniae among isolates from Japan. ccjm.org

Table of Apalcillin Activity Against Enterobacteriaceae

Organism Comparative Activity Reported Resistance Reference
Escherichia coli More active than ampicillin/carbenicillin 35% in one study ccjm.org
Klebsiella pneumoniae Similar to piperacillin 32% in one study ccjm.orgnih.gov
Enterobacter spp. Similar to mezlocillin/piperacillin; > ticarcillin Not specified nih.gov
Proteus mirabilis Similar to other acylamino penicillins 4% in one study ccjm.orgnih.gov

A defining feature of Apalcillin's antimicrobial spectrum is its potent activity against Pseudomonas aeruginosa. It demonstrates high efficacy against clinical isolates of this pathogen, including strains resistant to carbenicillin. ccjm.org The minimal inhibitory concentration (MIC) for carbenicillin-resistant P. aeruginosa (resistance at 400 to 1,600 µg/ml) ranged from 3.1 to 25 µg/ml for Apalcillin. ccjm.org In comparative studies, 97% of P. aeruginosa isolates were found to be susceptible to Apalcillin. nih.gov Its activity is comparable to piperacillin and azlocillin (B1666447) against this organism. psu.edunih.gov Apalcillin also shows high activity against other non-fermenting Gram-negative species, such as Pseudomonas cepacia. ccjm.org

Apalcillin possesses significant activity against various anaerobic bacteria. Its efficacy against Bacteroides fragilis is a key attribute. While many isolates of the B. fragilis group produce beta-lactamases that can inactivate penicillins, Apalcillin often retains activity. nih.gov Studies have shown it to be as active as piperacillin but potentially less active than cefoxitin (B1668866) or moxalactam against B. fragilis. nih.gov It also demonstrates activity against other anaerobes, including Fusobacterium and Clostridium species, although specific MIC data can vary. nih.gov For Gram-positive anaerobes like Peptococcus and Peptostreptococcus species, Apalcillin's activity is generally high, with MICs often below 2 mg/L. nih.gov

Comparative Antimicrobial Activity with Other Beta-Lactam Antibiotics

When compared to other extended-spectrum penicillins, Apalcillin's activity profile shows several key distinctions. Against P. aeruginosa, Apalcillin is significantly more active than carbenicillin and mezlocillin and demonstrates comparable potency to piperacillin and azlocillin. nih.gov One study found 97% of P. aeruginosa isolates were susceptible to both Apalcillin and piperacillin, compared to 93% for azlocillin, 87% for mezlocillin, and 84% for carbenicillin. nih.gov

Against members of the Enterobacteriaceae, Apalcillin, piperacillin, and mezlocillin generally show greater activity than ticarcillin and carbenicillin, particularly against Klebsiella species. psu.edunih.gov

Comparative Susceptibility of P. aeruginosa to Various Penicillins

Antibiotic Percentage of Susceptible Isolates Reference
Apalcillin 97% nih.gov
Piperacillin 97% nih.gov
Azlocillin 93% nih.gov
Mezlocillin 87% nih.gov

Mechanisms of Bacterial Resistance to Apalcillin Sodium

Beta-Lactamase-Mediated Hydrolysis of the Beta-Lactam Ring

The most prevalent mechanism of resistance to apalcillin (B1665124) and other β-lactam antibiotics in Gram-negative bacteria is the enzymatic destruction of the drug. nih.gov This is accomplished by β-lactamase enzymes, which catalyze the hydrolysis of the amide bond in the characteristic four-membered β-lactam ring. nih.govresearchgate.net This hydrolytic cleavage renders the antibiotic molecule inactive, as the intact ring is essential for binding to its target, the penicillin-binding proteins (PBPs). nih.govdrugbank.com Like other penicillins, apalcillin is susceptible to this action and is not effective against bacteria that produce β-lactamases, such as certain strains of Staphylococcus spp., Haemophilus spp., or Neisseria gonorrhoeae. nih.gov

Characterization of Specific Beta-Lactamase Enzymes Affecting Apalcillin Sodium (e.g., TEM-1)

A multitude of β-lactamase enzymes can hydrolyze apalcillin. These enzymes are categorized into different molecular classes (A, B, C, and D) based on their amino acid sequences. nih.gov Class A enzymes, which include the widespread TEM β-lactamases, are serine hydrolases that are a common cause of resistance to penicillins. nih.govfrontiersin.org The TEM-1 variant is one of the most frequently encountered β-lactamases in Gram-negative bacteria and is responsible for a significant percentage of ampicillin (B1664943) resistance in E. coli. youtube.com It efficiently catalyzes the hydrolysis of penicillins and early-generation cephalosporins. frontiersin.org

Studies have compared the hydrolysis rates of apalcillin with other penicillins against various β-lactamase preparations from Gram-negative bacilli. nih.gov Research indicates that apalcillin's stability against these enzymes varies. For instance, apalcillin and ticarcillin (B1683155) have been shown to be more resistant to hydrolysis by the PSE-2 enzyme from P. aeruginosa than piperacillin (B28561) and azlocillin (B1666447). nih.gov

Table 1: Comparative Hydrolysis of Penicillins by Selected β-Lactamases

PenicillinRelative Rate of Hydrolysis by PSE-2 Enzyme
Apalcillin More resistant than Piperacillin/Azlocillin
Ticarcillin More resistant than Piperacillin/Azlocillin
Piperacillin More susceptible than Apalcillin/Ticarcillin
Azlocillin More susceptible than Apalcillin/Ticarcillin
Ampicillin (Reference standard in many studies)
Benzyl penicillin (Reference standard in many studies)

This table is illustrative, based on findings that apalcillin is more resistant to PSE-2 hydrolysis than piperacillin and azlocillin. nih.gov

Molecular Epidemiology of Plasmid-Encoded Resistance Genes

The rapid dissemination of β-lactamase-mediated resistance is largely due to the location of the genes encoding these enzymes on mobile genetic elements, particularly plasmids. nih.govasm.org Plasmids are small, circular DNA molecules that can be transferred between bacteria, even across different species, through a process called horizontal gene transfer or conjugation. asm.org This allows for the swift spread of resistance traits throughout a bacterial population. asm.org

Genes encoding enzymes like TEM-1 (often designated as blaTEM) are frequently found on these transmissible plasmids. researchgate.netnih.gov The presence of an antibiotic resistance gene, such as the ampicillin resistance gene (ampR), on a plasmid serves as a selectable marker, allowing only bacteria that have successfully acquired the plasmid to survive in the presence of the antibiotic. gbiosciences.comaddgene.org The transfer of these resistance plasmids is a primary driver of the emergence of multidrug-resistant pathogens in both hospital and community settings. nih.govnih.gov

Alterations in Penicillin-Binding Proteins

Another critical mechanism of resistance involves modification of the antibiotic's target: the penicillin-binding proteins (PBPs). nih.gov PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall. nih.govyoutube.com β-lactam antibiotics like apalcillin exert their bactericidal effect by binding to the active site of these enzymes, leading to their irreversible inactivation and subsequent cell lysis. nih.govyoutube.com Bacteria can develop resistance by acquiring mutations in the genes (pbp) that encode these proteins. nih.gov

Structural and Functional Modifications Affecting this compound Binding Affinity

Resistance-conferring modifications to PBPs typically involve amino acid substitutions in or near the enzyme's active site. nih.gov These structural changes reduce the binding affinity of β-lactam antibiotics, including apalcillin, for the PBP. nih.govnih.gov Consequently, a higher concentration of the antibiotic is required to inhibit the enzyme and kill the bacterium. nih.gov

In pneumococci, for example, resistance to penicillins has been strongly linked to alterations in PBP1a, PBP2x, and PBP2b. nih.govnih.gov Specific mutations, such as a T338A substitution in PBP2x or a T445A change in PBP2b, are associated with intermediate resistance levels, while additional mutations in PBP1a can lead to high-level resistance. nih.gov Although these specific examples are for other penicillins, the principle directly applies to apalcillin. The accumulation of multiple mutations across several PBP genes often correlates with a stepwise increase in the minimum inhibitory concentration (MIC) of the antibiotic for the bacterial strain.

Table 2: Key Penicillin-Binding Proteins and Resistance-Associated Alterations

Penicillin-Binding Protein (PBP)Role in ResistanceExample of Alteration (in Pneumococci)
PBP1a Alterations contribute to high-level penicillin resistance. nih.govT371→A/S substitution. nih.gov
PBP2x Alterations mediate low-level cephalosporin (B10832234) and penicillin resistance. nih.govT338→P/A or M339→F substitutions. nih.gov
PBP2b Alterations are associated with resistance to penicillin. nih.govT445→A substitution. nih.gov

Role of Bacterial Outer Membrane Permeability in Resistance

In Gram-negative bacteria, the outer membrane serves as a formidable permeability barrier, protecting the cell from toxic compounds, including many antibiotics. mdpi.comnih.govnih.gov For hydrophilic antibiotics like apalcillin to reach their PBP targets in the periplasmic space, they must traverse this membrane, primarily through water-filled protein channels called porins. mdpi.comnih.gov

Bacteria can develop resistance by modifying the permeability of this outer membrane. mdpi.comresearchgate.net This is often achieved by reducing the number of porin channels or by expressing mutated porins with narrower channels, both of which restrict the influx of the antibiotic into the cell. mdpi.comnih.gov This mechanism alone may only confer low-level resistance, but it becomes highly significant when combined with another resistance mechanism, such as the production of a periplasmic β-lactamase. mdpi.com The reduced influx slows the rate at which the antibiotic reaches the periplasm, allowing the β-lactamase enzymes present to more effectively hydrolyze the drug molecules as they enter, preventing them from reaching their PBP targets. mdpi.com

Efflux Pump Systems Contributing to this compound Resistance

Efflux pumps are membrane-spanning protein complexes that actively transport a wide variety of substrates, including antibiotics, from the bacterial cytoplasm or periplasm back to the exterior of the cell. berkeley.edunih.gov This process lowers the intracellular concentration of the antibiotic, preventing it from reaching a level sufficient to inhibit its target. mdpi.com

In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance. nih.govnih.gov These are typically tripartite systems, composed of an inner membrane protein that uses proton motive force to capture and expel the substrate, a periplasmic adapter protein, and an outer membrane channel. nih.gov This complex forms a continuous conduit from the inner membrane to the outside of the cell. berkeley.edu Overexpression of these pumps, such as the AcrAB-TolC system in E. coli, can export a broad range of antibiotics, including β-lactams, thereby contributing to resistance against compounds like apalcillin. nih.govdovepress.com

Genetic Basis of Resistance Development and Propagation

The emergence and dissemination of resistance to this compound are primarily driven by the acquisition and expression of specific genetic determinants. Bacteria have evolved sophisticated genetic strategies to counteract the efficacy of this beta-lactam antibiotic. These strategies are not only effective but also highly mobile, allowing for rapid propagation of resistance among bacterial populations. The genetic foundation of this resistance lies in the interplay of resistance genes, mobile genetic elements that transport them, and the mechanisms of horizontal gene transfer that facilitate their spread.

At the core of apalcillin resistance is the production of beta-lactamase enzymes, which inactivate the antibiotic by hydrolyzing its characteristic beta-lactam ring. The genes encoding these enzymes are the most critical genetic determinants of resistance. While a multitude of beta-lactamase genes exist, several families are particularly relevant to resistance against penicillins like apalcillin. These include the common TEM, SHV, and CTX-M types of beta-lactamases. nih.gov Bacteria that acquire the genes for these enzymes gain the ability to degrade apalcillin before it can reach its target, the penicillin-binding proteins (PBPs), thus rendering the drug ineffective.

The propagation of these resistance genes is largely mediated by mobile genetic elements, which act as vehicles for their transfer within and between bacterial species. youtube.comnih.gov The most significant of these are plasmids, transposons, and integrons.

Plasmids are extrachromosomal, self-replicating DNA molecules that are ubiquitous in bacteria. youtube.com They can carry a variety of genes, including those conferring resistance to multiple classes of antibiotics. nih.gov Resistance plasmids, often called R-factors, can be transferred from a donor to a recipient bacterium through a process known as conjugation, which is a primary mechanism for the rapid spread of resistance. For instance, plasmids carrying beta-lactamase genes like blaTEM or blaSHV can be readily passed between different strains and even different species of bacteria, quickly converting a susceptible population into a resistant one. nih.gov

Transposons , or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. This mobility allows them to capture and mobilize antibiotic resistance genes. A transposon carrying a beta-lactamase gene can insert itself into a plasmid, which can then be transferred to other bacteria, or it can jump directly into the chromosome of a new host. nih.gov This integration ensures the stable inheritance of the resistance gene by subsequent generations of the bacteria.

Integrons are genetic platforms that can capture and express gene cassettes, which are small mobile elements that often contain antibiotic resistance genes. A key feature of integrons is an integrase enzyme, which facilitates the insertion of these gene cassettes. Class 1 integrons are frequently found on plasmids and transposons and are strongly associated with the accumulation of multiple resistance genes, including those that confer resistance to beta-lactam antibiotics. The presence of an integron can allow a bacterium to rapidly evolve multidrug resistance by acquiring a collection of different gene cassettes.

The transfer of these genetic elements between bacteria occurs through three main processes of horizontal gene transfer (HGT):

Conjugation: The direct transfer of genetic material, typically a plasmid, from one bacterium to another through physical contact. This is considered the most significant mechanism for the spread of antibiotic resistance.

Transformation: The uptake and incorporation of free DNA from the environment, which may have been released by lysed bacterial cells.

Transduction: The transfer of bacterial DNA from one bacterium to another by a bacteriophage (a virus that infects bacteria).

The interplay of these genetic elements and transfer mechanisms creates a robust system for the evolution and dissemination of resistance to this compound. A single resistance event, such as the acquisition of a plasmid-borne beta-lactamase gene, can quickly amplify through a bacterial population under the selective pressure of antibiotic use.

Data Tables

Table 1: Key Genetic Elements in this compound Resistance

Genetic ElementTypePrimary Role in ResistanceCommon Examples/Features
Resistance Genes Specific DNA sequencesEncode proteins that confer resistance, primarily beta-lactamases that inactivate apalcillin.blaTEM, blaSHV, blaCTX-M, AmpC-type beta-lactamases nih.gov
Plasmids Mobile Genetic ElementAct as vectors for the horizontal transfer of one or more resistance genes between bacteria. youtube.comR-factors, conjugative plasmids carrying multiple resistance determinants.
Transposons Mobile Genetic ElementMediate the movement of resistance genes between different DNA molecules (e.g., chromosome to plasmid).Tn3-family transposons carrying beta-lactamase genes.
Integrons Gene-capture systemCapture and express cassettes of resistance genes, often leading to multidrug resistance.Class 1 integrons are frequently associated with resistance to beta-lactams.

Table 2: Mechanisms of Horizontal Gene Transfer (HGT)

MechanismDescriptionGenetic Material TransferredKey Features
Conjugation Transfer of genetic material through direct cell-to-cell contact.Plasmids, transposonsRequires a pilus; allows for transfer between different bacterial species.
Transformation Uptake and incorporation of naked DNA from the surrounding environment.DNA fragments, plasmidsRecipient cell must be in a state of "competence".
Transduction Transfer of bacterial DNA via a bacteriophage.Any part of the bacterial genomeCan be generalized (random DNA) or specialized (specific DNA near phage integration site).

Synergistic Antimicrobial Strategies Involving Apalcillin Sodium

Co-administration with Beta-Lactamase Inhibitors (e.g., Ro 48-1220)

The combination of apalcillin (B1665124) with a β-lactamase inhibitor is a key strategy to overcome resistance. These inhibitors bind to and inactivate β-lactamase enzymes, thereby protecting apalcillin from enzymatic degradation and allowing it to exert its bactericidal action.

Enhanced Efficacy Against Resistant Bacterial Strains

The combination of apalcillin with Ro 48-1220, a novel penam (B1241934) sulfone β-lactamase inhibitor, has demonstrated a significant enhancement of in vitro activity against a wide range of bacterial strains, particularly those resistant to other antibiotics. nih.gov Against a panel of 204 organisms resistant to ceftazidime, gentamicin (B1671437), or fluoroquinolones, the apalcillin/Ro 48-1220 combination was effective against 78%, 91%, and 66% of these strains, respectively. nih.gov This synergistic pairing shows marked potency against β-lactamase-producing species such as Moraxella catarrhalis, Haemophilus influenzae, and Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) at or below 1 microgram/mL. nih.gov Furthermore, the combination is effective against Pseudomonas aeruginosa, Stenotrophomonas maltophilia, and Acinetobacter species, inhibiting them at MIC90 values ranging from 0.25 to 4 micrograms/mL. nih.govpatsnap.com

The synergy of apalcillin/Ro 48-1220 is particularly evident among the Enterobacteriaceae family. nih.gov When compared to apalcillin alone, the combination demonstrates synergy for nearly all species based on MIC90 results. nih.govresearchgate.net However, the combination has limited effectiveness against oxacillin-resistant staphylococci and certain Enterococcus species. nih.gov

Table 1: In Vitro Susceptibility of Resistant Organisms to Apalcillin/Ro 48-1220

Resistant Organism Group Percentage of Susceptible Strains to Apalcillin/Ro 48-1220 (≤16 µg/mL)
Ceftazidime-resistant 78%
Gentamicin-resistant 91%

Data sourced from in vitro studies on 204 resistant bacterial strains. nih.gov

Mechanistic Studies of Synergy (e.g., Overcoming Enzymatic Degradation)

The primary mechanism of synergy between apalcillin and a β-lactamase inhibitor like Ro 48-1220 lies in the inhibitor's ability to neutralize β-lactamase enzymes. These bacterial enzymes hydrolyze the β-lactam ring, which is the core structural and functional component of apalcillin, rendering the antibiotic inactive. Ro 48-1220, a penam sulfone, acts as a "suicide inhibitor." It irreversibly binds to the active site of the β-lactamase enzyme, preventing it from degrading apalcillin. This protective action allows apalcillin to reach and bind to its targets, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, leading to cell death. medchemexpress.com It is noteworthy that in some cases, such as with M. catarrhalis, H. influenzae, and N. gonorrhoeae, a significant portion of the combination's activity is attributed to the direct antimicrobial action of Ro 48-1220 itself. nih.govpatsnap.comresearchgate.net

Comparative Synergy Studies with Other Beta-Lactam/Inhibitor Combinations

Table 2: Comparative Efficacy of Apalcillin/Ro 48-1220

Bacterial Group Apalcillin/Ro 48-1220 Efficacy Comparison with Piperacillin (B28561)/Tazobactam
E. coli (producing TEM enzymes) Effective As effective
E. coli (producing SHV enzymes) Less active Less active
P. aeruginosa Potent (MIC90: 0.25-4 µg/mL) Not specified
S. maltophilia Potent (MIC90: 0.25-4 µg/mL) Not specified

Data derived from comparative in vitro studies. nih.govresearchgate.net

Exploration of Synergistic Effects with Other Antimicrobial Classes

Beyond β-lactamase inhibitors, combining apalcillin with antibiotics from different classes represents another promising avenue to enhance antimicrobial activity and combat resistance. This approach can lead to synergistic interactions that are more effective than either agent used alone.

Potential Synergies with Aminoglycoside Antibiotics

The combination of a penicillin-class antibiotic with an aminoglycoside has long been a classic example of antimicrobial synergy, particularly against Gram-positive and certain Gram-negative bacteria. While direct studies on apalcillin are part of broader research, the principles of synergy with related penicillins like ampicillin (B1664943) are well-documented. nih.govnih.gov This synergy is often observed in quantitative kill curve studies. nih.govnih.gov For instance, the combination of ampicillin and gentamicin has demonstrated synergistic effects against various bacterial isolates. scielo.brresearchgate.net The mechanism behind this synergy is thought to involve the damage to the bacterial cell wall caused by the penicillin, which in turn facilitates the uptake of the aminoglycoside into the bacterial cell, allowing it to reach its ribosomal target and inhibit protein synthesis. scielo.br Research has specifically shown synergistic activity between apalcillin and gentamicin in experimental models of Pseudomonas bacteremia in neutropenic mice. medkoo.com

Investigation of Novel Synergistic Agents (e.g., Nitric Oxide Releasing Compounds)

Emerging research is exploring the potential of novel agents to act synergistically with traditional antibiotics like penicillins. Nitric oxide (NO) is a molecule with intrinsic antimicrobial properties and the ability to disperse bacterial biofilms, which are often associated with antibiotic resistance. nih.govresearchgate.net

Recent innovations include the development of hybrid molecules that conjugate an antibiotic with an NO-releasing compound. nih.gov For example, a molecule named "SNAPicillin" was synthesized by joining ampicillin with S-nitroso-N-acetylpenicillamine (SNAP), a compound that releases NO. nih.govresearchgate.net This conjugate demonstrated enhanced antimicrobial efficacy against both Gram-negative Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA) when compared to ampicillin or SNAP alone. nih.govresearchgate.net Furthermore, SNAPicillin showed superior capabilities in dispersing and killing bacteria within established biofilms. nih.govresearchgate.net The proposed mechanism involves the NO component disrupting the protective biofilm matrix, thereby increasing the susceptibility of the now-exposed bacteria to the antibiotic component. nih.gov While this research has focused on ampicillin, the concept presents a promising strategy that could potentially be applied to apalcillin to overcome biofilm-related infections and resistance.

Preclinical Investigation of Apalcillin Sodium Efficacy and Pharmacodynamics

In Vitro Susceptibility Testing Methodologies

In vitro testing is the cornerstone of preclinical assessment, providing a quantitative measure of an antibiotic's activity against a wide array of clinically relevant bacteria.

The primary metrics for quantifying the in vitro potency of Apalcillin (B1665124) sodium are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). researchgate.net The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth of a microorganism after a specified incubation period. googleapis.comjustia.com The MBC is a complementary measure, defined as the lowest concentration of the antibiotic that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum, thereby indicating bactericidal activity. googleapis.comgoogle.com

The determination of these values is critical for the initial assessment of an antibiotic's efficacy. googleapis.com For Apalcillin sodium, these values have been determined using standardized dilution methods in liquid or solid media. patsnap.com The process involves preparing serial dilutions of the antibiotic and inoculating them with a standardized suspension of the test bacterium. googleapis.com After incubation, the lowest concentration showing no growth is recorded as the MIC. To determine the MBC, aliquots from the tubes showing no visible growth are subcultured onto antibiotic-free agar (B569324); the lowest concentration from which no bacteria grow is the MBC. google.com

To ensure the reproducibility and comparability of susceptibility data across different laboratories, testing methodologies are rigorously standardized. researchgate.net The Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), provides widely accepted guidelines for these procedures. researchgate.netnih.gov

Studies evaluating this compound have utilized standardized agar dilution and broth microdilution methods. patsnap.com Specifically, research on Apalcillin in combination with a β-lactamase inhibitor was conducted in accordance with the NCCLS M26-T method. patsnap.com This standard dictates critical parameters such as the preparation of the bacterial inoculum, the composition and pH of the growth medium (e.g., Mueller-Hinton agar or broth), incubation conditions (temperature, duration, atmosphere), and the concentration range of the antibiotic to be tested. patsnap.comresearchgate.netnih.gov Adherence to these protocols, including the use of quality control strains with established MIC ranges, is essential for generating reliable and accurate susceptibility data. researchgate.net While agar dilution is suitable for high-volume testing, broth microdilution is often considered the reference method for certain organisms. nih.gov

This compound's spectrum of activity has been characterized by testing it against large collections of diverse bacterial isolates. These studies aim to define which species are likely to be susceptible and to establish MIC ranges and MIC⁹⁰ values (the concentration required to inhibit 90% of isolates).

Apalcillin, particularly when combined with a β-lactamase inhibitor like Ro 48-1220, has demonstrated a broad spectrum of activity against Gram-negative aerobic and anaerobic bacteria. patsnap.com Its spectrum includes activity against Escherichia coli, Proteus mirabilis, Shigella, and Salmonella species. patsnap.com Notably, it has shown high potency against beta-lactamase-producing strains of Moraxella catarrhalis, Haemophilus influenzae, and Neisseria gonorrhoeae, with MICs often at or below 1 µg/mL for the combination. patsnap.com It is also active against Pseudomonas aeruginosa, Stenotrophomonas maltophilia, and Acinetobacter species. patsnap.com Further studies have confirmed its activity against Eikenella corrodens and other Gram-negative bacilli and strict anaerobes. medkoo.com

Below is a table summarizing the in vitro activity of Apalcillin, often in combination with a β-lactamase inhibitor, against various bacterial species.

Bacterial SpeciesDrug CombinationNumber of StrainsMIC Range (µg/mL)MIC⁹⁰ (µg/mL)Source
Pseudomonas aeruginosaApalcillin/Ro 48-1220MultipleNot Specified4 patsnap.com
Stenotrophomonas maltophiliaApalcillin/Ro 48-1220MultipleNot Specified0.25 patsnap.com
Acinetobacter spp.Apalcillin/Ro 48-1220MultipleNot Specified4 patsnap.com
Klebsiella oxytocaApalcillin/Ro 48-1220MultipleNot Specified32 patsnap.com
Moraxella catarrhalis (β-lactamase producing)Apalcillin/Ro 48-1220Multiple≤1Not Specified patsnap.com
Haemophilus influenzae (β-lactamase producing)Apalcillin/Ro 48-1220Multiple≤1Not Specified patsnap.com
Neisseria gonorrhoeae (β-lactamase producing)Apalcillin/Ro 48-1220Multiple≤1Not Specified patsnap.com

Animal Model Studies of this compound Efficacy

While in vitro tests establish an antibiotic's intrinsic activity, animal models of infection are required to evaluate its performance in a complex biological system.

Studies have confirmed that this compound possesses in vivo antibacterial activity. jst.go.jp The efficacy of novel antibiotics is typically evaluated in established animal infection models, most commonly murine models. acs.org These can include systemic infections, localized thigh infections, or organ-specific infections (e.g., pneumonia) designed to mimic human diseases. acs.orggoogle.com

In these models, animals are infected with a specific pathogen, and the efficacy of the antibiotic is assessed by measuring outcomes such as survival rates or the reduction in bacterial burden in target tissues (e.g., blood, lungs, spleen) compared to untreated control groups. google.com For instance, the murine model for tuberculosis is considered predictive of a potential effect in humans. google.com The use of such models is crucial for understanding the pharmacodynamic properties of a drug in a living system.

A critical goal of preclinical investigation is to establish a correlation between the in vitro susceptibility data (i.e., MIC values) and the in vivo efficacy observed in animal models. This correlation helps in predicting clinical success and in establishing susceptibility breakpoints. For some compounds, a direct correlation between structural parameters and in vivo activity has been demonstrated. researchgate.net

Animal studies are designed to determine which pharmacokinetic/pharmacodynamic (PK/PD) index best predicts efficacy. For beta-lactam antibiotics like Apalcillin, the time that the free drug concentration remains above the MIC (%fT > MIC) is often the most important parameter linked to bacteriological success. Establishing this link is vital for translating preclinical findings into rational therapeutic strategies. In some cases, alternative in vivo models like Caenorhabditis elegans can be used to study host-pathogen interactions and correlate in vitro and in vivo observations, providing a predictable model for the host response to pathogens like P. aeruginosa. uchicago.edu

Preclinical Pharmacokinetic and Tissue Distribution Studies (excluding human data)

There is a conspicuous absence of published preclinical studies detailing the pharmacokinetic profile and tissue distribution of this compound in animal models. While the clinical pharmacokinetics in humans have been documented, these data are not within the scope of this preclinical review.

Assessment of Absorption and Distribution in Animal Models

No specific data from animal models detailing the absorption and distribution of this compound could be identified in the public domain. Research on other penicillins, such as ampicillin (B1664943), indicates that these compounds are generally distributed into various body tissues and fluids. However, direct extrapolation of these findings to apalcillin is not scientifically valid without specific studies on apalcillin itself.

Characterization of Excretion Pathways in Animal Models

Similarly, there is a lack of preclinical studies in animal models that characterize the specific excretion pathways of this compound. In general, penicillins are primarily excreted via the kidneys. It is plausible that apalcillin follows a similar route, but without dedicated animal studies, this remains an assumption. Reports indicate that a significant percentage of many antibiotics are excreted unchanged or as active metabolites in the urine and feces of animals. researchgate.netnih.gov For instance, studies on other antibiotics in livestock have detailed their excretion rates. nih.gov However, no such data is available for apalcillin.

Non-Antimicrobial Preclinical Research Avenues of this compound (e.g., Neuroprotective Effects and Associated Mechanisms)

There is no available preclinical research investigating potential non-antimicrobial applications of this compound, such as neuroprotective effects. While some research has explored the neuroprotective mechanisms of other β-lactam antibiotics like ampicillin in animal models of cerebral ischemia, these findings cannot be attributed to apalcillin without direct investigation. nih.govnih.gov Studies on ampicillin have suggested mechanisms involving the glutamate (B1630785) transporter-1 (GLT-1) and matrix metalloproteinases (MMPs). nih.govnih.gov However, no similar research has been published for apalcillin.

Chemical Synthesis and Structural Analysis of Apalcillin Sodium

Synthetic Routes and Methodologies for Apalcillin (B1665124) Sodium Production

Optimization of Precursor Compound Synthesis (e.g., 6-APA)

Significant research has focused on optimizing the conditions for this enzymatic hydrolysis to maximize the yield and purity of 6-APA. Key parameters that are controlled include pH, temperature, and substrate concentration. For example, studies on the enzymatic hydrolysis of penicillin G have identified optimal conditions such as a pH around 8.0 and a temperature of approximately 35-37°C. google.comgoogle.com The use of immobilized enzymes, where the penicillin acylase is covalently bound to a solid support like Eupergit C, has been shown to improve the stability and reusability of the enzyme, making the industrial process more economical. google.comresearchgate.net

Furthermore, advanced separation techniques are employed to efficiently recover the 6-APA from the reaction mixture. One such method is the use of aqueous two-phase systems (ATPS), which can facilitate the separation of 6-APA from the enzyme and byproducts. google.comnih.gov For instance, a system composed of polyethylene (B3416737) glycol (PEG) and phosphate (B84403) buffer can be optimized so that the 6-APA preferentially partitions into the PEG-rich phase, while the enzyme remains in the salt-rich phase, allowing for easy separation and recycling. google.comnih.gov The recovery of 6-APA from the production process is typically around 85%. researchgate.net

ParameterOptimal ConditionSource
EnzymeImmobilized Penicillin G Acylase google.comresearchgate.net
pH7.8 - 8.0 google.comgoogle.com
Temperature35 - 37°C google.comgoogle.com
Separation MethodAqueous Two-Phase System (ATPS) google.comnih.gov

Reaction Pathways and Intermediate Characterization (e.g., Acylation Reactions)

The core reaction in the synthesis of apalcillin from 6-APA is an acylation reaction. This involves attaching the specific apalcillin side chain to the amino group at the 6-position of the 6-APA nucleus. While specific details for Apalcillin's industrial synthesis are proprietary, the general chemical principles can be understood from processes used for similar semi-synthetic penicillins like ampicillin (B1664943). google.com

A common industrial method for acylation involves the use of a silylated intermediate of 6-APA. google.com The 6-APA is first treated with a silylating agent, such as trimethylchlorosilane (TMCS), in the presence of a hydrogen halide acceptor like triethylamine (B128534) or an amide like urea. google.com This step protects the carboxylic acid group and increases the solubility of the 6-APA in organic solvents, such as methylene (B1212753) chloride.

The silylated 6-APA is then reacted with the acyl chloride of the desired side chain. For Apalcillin, this would be a derivative of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. The reaction forms an amide bond, yielding the silylated form of the final penicillin. The silyl (B83357) protecting group is subsequently removed during the workup phase, typically through hydrolysis, to give the final penicillin acid. The formation of the sodium salt, Apalcillin sodium, is then achieved by reacting the penicillin acid with a source of sodium ions, such as sodium 2-ethylhexanoate. google.comgoogle.com

The reaction pathway can be summarized as:

Silylation of 6-APA: 6-APA reacts with a silylating agent (e.g., TMCS) to form a silyl ester intermediate.

Acylation: The silylated 6-APA reacts with the side-chain acyl chloride.

Hydrolysis (Desilylation): The silyl group is removed to yield the apalcillin acid.

Salt Formation: The apalcillin acid is converted to its sodium salt.

Characterization of intermediates is crucial for process control. Techniques such as infrared (IR) spectroscopy can be used to monitor the formation of the silyl ester and the final amide bond, while chromatographic methods like High-Performance Liquid Chromatography (HPLC) are used to track the conversion of reactants and the formation of the product.

Purification and Isolation Techniques (e.g., Crystallization, Chromatography)

Following the synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. The final purity of the active pharmaceutical ingredient (API) is critical. The primary methods for purification are crystallization and chromatography.

Crystallization is a key technique for isolating and purifying the final product. Solvent crystallization is widely used for penicillins like ampicillin sodium, and the principles are directly applicable to this compound. researchgate.netmagtechjournal.com This process involves dissolving the crude product in a suitable solvent system and then inducing crystallization by changing conditions such as temperature, solvent composition, or pH. researchgate.net For instance, a common procedure involves dissolving the crude sodium salt in a mixture of a primary solvent (like water or methanol) and then adding an anti-solvent (like acetone (B3395972) or isopropanol) to reduce solubility and cause the product to crystallize out of the solution. google.comgoogle.com The choice of solvents is critical; for example, ampicillin acid can be dissolved in a mixture of dichloromethane (B109758) and diisopropylamine (B44863) before being reacted with a sodium source like sodium isooctanoate to precipitate the sodium salt. google.com The process may also involve seeding with existing crystals to control the crystal size and morphology. google.comgoogle.com Freeze-drying is another method used to obtain a solid product from a solution, though solvent crystallization is often preferred for achieving higher purity and better stability. google.commagtechjournal.com

Chromatography is another powerful purification technique. Adsorbent materials like activated carbon or aluminum oxide can be used to remove color and certain impurities from the solution before crystallization. google.comnih.gov For more challenging separations, preparative HPLC can be employed. ubpbio.com Reverse-phase HPLC methods, using columns like C18, are suitable for separating the polar penicillin compound from less polar impurities. ubpbio.com

The table below summarizes common purification techniques.

TechniqueDescriptionKey ParametersSource
Solvent CrystallizationDissolving crude product and precipitating the pure form.Solvent/anti-solvent system, temperature, pH, seeding. google.comresearchgate.netmagtechjournal.com
Freeze-Drying (Lyophilization)Removing solvent by sublimation from a frozen state.Freezing temperature, vacuum pressure. google.com
AdsorptionUsing materials like activated carbon to remove impurities.Adsorbent type, contact time. google.comnih.gov
Chromatography (HPLC)Separating components based on differential partitioning between phases.Column type (e.g., C18), mobile phase composition. ubpbio.com

Stereochemical Characterization of this compound and its Isomers

The biological activity of this compound, like all beta-lactam antibiotics, is highly dependent on its specific three-dimensional structure, or stereochemistry. The core bicyclic structure of penicillin, known as the penam (B1241934) nucleus, contains three chiral centers. The correct stereoconfiguration is essential for the molecule to bind effectively to its target, the penicillin-binding proteins (PBPs) in bacteria.

The systematic IUPAC name for the related ampicillin sodium specifies the stereochemistry as sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. nih.gov This highlights the specific spatial arrangement at each chiral center. The precursor, 6-APA, itself has the defined stereochemistry of (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. wikipedia.orgnih.gov This specific configuration is a result of the natural biosynthetic pathway in the fungi that produce penicillin.

The side chain attached to the 6-amino group can also have its own chiral centers. In the case of Apalcillin, the side chain derived from 4-hydroxy-1,5-naphthyridine-3-carboxylic acid must also have the correct configuration for optimal activity. During synthesis, it is crucial that the stereochemistry of the 6-APA nucleus is preserved and that the side chain is attached in the correct stereochemical orientation.

The presence of incorrect isomers (diastereomers or enantiomers) would be considered impurities. These isomers may have little to no antibacterial activity and could potentially contribute to side effects. Therefore, stereochemical characterization is a critical part of quality control.

Techniques used for stereochemical characterization include:

Polarimetry: Measures the rotation of plane-polarized light, which is a characteristic property of chiral molecules. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed information about the 3D structure of the molecule and the relative orientation of its atoms.

X-ray Crystallography: Can determine the precise three-dimensional structure of the molecule in its crystalline form. nih.gov

Chiral Chromatography: HPLC using a chiral stationary phase can be used to separate and quantify different stereoisomers.

Research on Industrial Scale-Up and Process Optimization

The transition of the this compound synthesis from a laboratory-scale procedure to large-scale industrial production presents significant challenges. contractpharma.com Research in this area focuses on ensuring that the process is safe, efficient, robust, and economically viable. chemtek.co.in Key areas of research and optimization include:

Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become difficult to manage in large reactors. pharmafeatures.com For example, exothermic acylation reactions require efficient heat removal systems to prevent runaway reactions and the formation of degradation products. Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in lower yields and increased impurities. nih.gov Research involves designing reactors with appropriate agitation and cooling systems and may utilize scale-down models to simulate and study the conditions in large fermenters and reactors. nih.gov

Impurity Profile Management: Impurities that are present in negligible amounts at the lab scale can accumulate to significant levels in a large-scale batch. pharmafeatures.com Process optimization aims to minimize the formation of side-products by carefully controlling parameters like temperature, reaction time, and the stoichiometry of reactants. chemtek.co.in

Crystallization and Particle Size Control: The physical properties of the final API, such as crystal form (polymorphism) and particle size distribution, are critical. drugdiscoverytrends.com These properties can affect the stability, dissolution rate, and handling of the final product. Industrial research focuses on developing robust crystallization processes that consistently produce the desired polymorph and particle size at scale. drugdiscoverytrends.com

Solvent and Reagent Selection: On an industrial scale, the choice of solvents and reagents is heavily influenced by cost, safety, and environmental impact. chemtek.co.in Research aims to replace hazardous or expensive reagents used in laboratory synthesis with safer, more economical, and greener alternatives. For example, moving from stoichiometric reagents to catalytic versions can significantly reduce waste and cost. chemtek.co.in

Process Analytical Technology (PAT): The implementation of in-line and on-line analytical tools to monitor the reaction in real-time allows for better control over the process. This can lead to improved consistency, higher yields, and reduced batch failures.

Structure Activity Relationship Sar Studies of Apalcillin Sodium

Elucidation of Structural Determinants for PBP Affinity and Inhibitory Potency

The primary mechanism of action for all β-lactam antibiotics, including apalcillin (B1665124), is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. nih.govla.gov SAR studies have been crucial in defining the structural features of apalcillin that govern its potent inhibitory activity against these targets.

Apalcillin belongs to the ureidopenicillin class, which is characterized by a complex acylamino side chain attached to the 6-amino position of the penam (B1241934) (penicillin core) structure. Research into this class of antibiotics has revealed that their potent bactericidal effect is not merely due to strong binding (affinity) to the PBP active site, but more significantly, to a high rate of acylation (k₂), the chemical step that forms a stable, covalent bond with the PBP's active site serine, thereby inactivating the enzyme. nih.govacs.org

Studies comparing various β-lactams have shown that for ureidopenicillins, the combination of the penam scaffold with a specific R1 side chain, such as apalcillin's 4-hydroxy-2,3-dioxo-1-imidazolidinecarbonylamino group, results in this enhanced rate of acylation. nih.govacs.org While initial binding affinity (represented by the dissociation constant, Kₛ) might be minimal, the rapid subsequent acylation drives the potent inhibition of the PBP. acs.org In pathogens like Pseudomonas aeruginosa, PBP3 has been identified as an essential protein for cell division and a primary lethal target for β-lactam antibiotics. nih.govresearchgate.netresearchgate.net The structure of apalcillin is optimized to effectively target and acylate PBP3 in such Gram-negative bacteria. nih.gov

The key structural determinants for PBP interaction are:

The Ureido Side Chain: This complex group is the primary determinant of high inhibitory potency. Its specific stereochemistry and electronic properties facilitate the rapid acylation of the PBP active site.

The β-Lactam Ring: The strained four-membered ring is the reactive "warhead" of the molecule. Its structure is conserved across penicillins and is essential for the acylation reaction. khanacademy.org

The Penam Core: The fused thiazolidine-β-lactam ring system provides the fundamental scaffold, holding the reactive components in the correct three-dimensional orientation for PBP binding.

Table 1: Influence of Penicillin Side Chains on PBP Interaction Mechanism

Penicillin Class Example Compound Key Side Chain Feature Primary Driver of PBP Inhibition
Natural Penicillins Benzylpenicillin Benzyl group Moderate Affinity & Acylation
Aminopenicillins Ampicillin (B1664943) α-Amino group Increased Affinity for some PBPs
Ureidopenicillins Apalcillin Acylureido group High Acylation Rate (k₂)

Impact of Side Chain Modifications on Antimicrobial Activity and Spectrum

The evolution from natural penicillin to advanced derivatives like apalcillin is a story of strategic side chain modifications to broaden the antimicrobial spectrum. Natural penicillins are primarily active against Gram-positive bacteria, whereas the addition of specific side chains allows the molecule to effectively combat Gram-negative organisms. la.gov

The R1 acylamino side chain is the single most important structural feature determining a penicillin's spectrum of activity. nih.govnih.gov The addition of a simple amino group to the benzylpenicillin backbone creates ampicillin, expanding its activity to include several Gram-negative bacteria. la.gov Apalcillin represents a further, more complex modification. Its large, polar ureido side chain is specifically designed to enhance penetration through the outer membrane of challenging Gram-negative bacteria and improve activity against species that are typically resistant to simpler penicillins.

This structural modification confers potent activity against a broad range of pathogens, most notably including Pseudomonas aeruginosa and Klebsiella pneumoniae. youtube.com The hydrophilic and zwitterionic nature of the side chain is thought to facilitate passage through porin channels in the bacterial outer membrane, allowing the drug to reach its PBP targets in the periplasmic space.

Table 2: Evolution of Penicillin Spectrum via Side Chain Modification

Compound R1 Side Chain Key Structural Modification Resulting Antimicrobial Spectrum
Benzylpenicillin Benzyl Simple aromatic ring Narrow (Mainly Gram-positive cocci)
Ampicillin α-Aminobenzyl Addition of a basic amino group Broad (Gram-positive & some Gram-negative)
Apalcillin 4-hydroxy-2,3-dioxo-1-imidazolidinecarbonylamino Large, polar, complex ureido structure Extended (Broad-spectrum + enhanced activity against Pseudomonas and other resistant Gram-negatives)

Relationship Between Molecular Structure and Beta-Lactamase Stability

A primary mechanism of bacterial resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic before it can reach its PBP target. nih.gov The stability of a β-lactam antibiotic against these enzymes is determined by its molecular structure.

Apalcillin, like other ureidopenicillins, possesses the fundamental penam core, which is inherently susceptible to hydrolysis by a wide array of β-lactamases, including the common TEM, SHV, and AmpC-type enzymes. youtube.comnih.gov While the complex side chain of apalcillin is crucial for its antibacterial spectrum, it offers little steric hindrance or electronic protection to the chemically reactive β-lactam ring.

SAR studies have shown that specific structural features, which apalcillin lacks, are required to confer significant β-lactamase stability. For instance:

Bulky 6α-Substituents: Carbapenems like imipenem (B608078) have a 6α-hydroxyethyl group that provides steric hindrance, making them poor substrates for many β-lactamases. osti.gov

Methoxy Groups: Cephamycins feature a 7-methoxy group that confers stability against many common plasmid-mediated β-lactamases. nih.gov

The absence of such protective groups on the apalcillin structure means its efficacy can be compromised by β-lactamase-producing bacteria. This structural liability explains why ureidopenicillins are often administered in combination with a β-lactamase inhibitor, such as sulbactam (B1307) or tazobactam, which acts as a "sacrificial" molecule to protect the antibiotic. nih.gov

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling in Apalcillin Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique central to modern drug design. osti.gov It seeks to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In the design and optimization of antibiotics like apalcillin, QSAR serves to predict the activity of novel, yet-to-be-synthesized analogues, thereby guiding synthetic efforts toward more potent and effective molecules. researchgate.net

The QSAR process involves several key steps:

Data Collection: A set of molecules with known biological activity (e.g., Minimum Inhibitory Concentration or PBP binding rates) is assembled.

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that relates a subset of the most relevant descriptors to the observed biological activity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external data sets to ensure its reliability. nih.gov

For a molecule like apalcillin, a medicinal chemist would use QSAR to explore hypothetical modifications to its ureido side chain. For example, a simplified QSAR model might take the form:

Log(Activity) = c₀ + c₁(Descriptor_A) - c₂(Descriptor_B) + ...

Where Descriptor_A might be a measure of hydrogen bonding capacity (a positive contributor to activity) and Descriptor_B might be a measure of steric bulk (a negative contributor). By analyzing the coefficients (c₁, c₂) and testing new structures in silico, chemists can prioritize which novel derivatives to synthesize in the lab.

Table 3: Representative Molecular Descriptors Used in QSAR for Antibiotic Design

Descriptor Class Example Descriptor Structural Property Represented
Electronic Partial Atomic Charges Distribution of electrons, polarity, reactivity
Steric Molecular Volume The size and shape of the molecule
Topological Molecular Connectivity Indices (Chi Indices) The branching and connectivity of the atomic skeleton nih.gov
Quantum Chemical HOMO/LUMO Energies Electron-donating/accepting ability
Hydrophobicity LogP The molecule's partitioning between oil and water

Degradation Pathways and Chemical Stability of Apalcillin Sodium

Identification and Characterization of Degradation Products

The degradation of apalcillin (B1665124) sodium leads to the formation of several products, with the primary pathway involving the opening of the β-lactam ring. Two major inactive metabolites have been identified in urine as isomeric forms of apalcillin penicilloic acid . asm.org The formation of penicilloic acid is a common degradation pathway for all penicillins, resulting from the hydrolytic cleavage of the amide bond within the β-lactam ring. wikipedia.org

Further degradation can occur under different pH conditions. Alkaline hydrolysis of apalcillin sodium has been shown to yield a thiazolidinyl-amino acid . researchgate.net In an acidic environment, this intermediate can undergo decarboxylation to form a thiazolidine derivative . researchgate.net

While specific, detailed characterization of all apalcillin degradation products using modern analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is not extensively available in public literature, the degradation pathways of structurally similar penicillins, such as ampicillin (B1664943), have been thoroughly studied. These studies reveal a complex array of degradation products under various stress conditions. For instance, under alkaline conditions, ampicillin is known to form penicilloic acid, which can then epimerize. nih.govresearchgate.net Other identified degradation products of ampicillin include penilloic acid, and various polymers. nih.govresearchgate.net It is plausible that apalcillin follows similar degradation routes due to the shared core structure.

Table 1: Identified and Potential Degradation Products of this compound

Degradation ProductMethod of Identification/PostulationReference
Apalcillin Penicilloic Acids (isomeric forms)Identified in urine asm.org
Thiazolidinyl-amino acidProduct of alkaline hydrolysis researchgate.net
Thiazolidine derivativeProduct of acidic degradation of the thiazolidinyl-amino acid researchgate.net

Mechanisms of Hydrolytic Degradation of the Beta-Lactam Ring

The core mechanism of this compound degradation is the hydrolysis of the strained four-membered β-lactam ring. This process renders the antibiotic inactive, as the intact ring is essential for its antibacterial activity. The hydrolysis can be catalyzed by both acidic and basic conditions.

The general mechanism for the hydrolysis of the β-lactam ring in penicillins involves a nucleophilic attack on the carbonyl carbon of the lactam. nih.govmdpi.com

Alkaline Hydrolysis : Under basic conditions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the β-lactam carbonyl group. This leads to the formation of a tetrahedral intermediate which subsequently collapses, cleaving the amide bond and opening the β-lactam ring to form the corresponding penicilloic acid. mdpi.com This is a bimolecular reaction. mdpi.com

Acid-Catalyzed Hydrolysis : In acidic solutions, the degradation is more complex. The process is initiated by the protonation of the β-lactam nitrogen or the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. researchgate.netnih.gov This leads to the opening of the β-lactam ring. Under acidic conditions, the side chain can also play a role in the degradation mechanism.

The susceptibility of the β-lactam ring to hydrolysis is a consequence of the significant ring strain in the bicyclic penicillin nucleus. This strain is relieved upon ring opening, making the hydrolysis thermodynamically favorable.

Influence of Environmental Factors on Compound Stability (e.g., Temperature, pH, Concentration)

The stability of this compound in solution is significantly influenced by environmental factors such as pH, temperature, and the concentration of the solution.

pH: The pH of the solution is a critical determinant of this compound's stability. For β-lactam antibiotics in general, the degradation rate is typically lowest in the slightly acidic to neutral pH range. For this compound specifically, controlling the pH is crucial for its stability in pharmaceutical formulations. It has been found that maintaining the pH in a range between 4 and 8 can inhibit degradation to a significant degree. google.comepo.org More specifically, a pH range of 6.0 to 7.5 is considered optimal for inhibiting precipitation and degradation reactions in formulations. epo.org Both acidic and alkaline conditions accelerate the hydrolysis of the β-lactam ring. researchgate.netnih.gov

Temperature: As with most chemical reactions, the degradation of this compound is accelerated by an increase in temperature. The degradation of the related ampicillin has been shown to increase with rising temperatures. nih.gov Therefore, solutions of this compound are expected to have a longer shelf-life when stored at lower temperatures.

Concentration: The concentration of this compound in a solution can also affect its stability. At higher concentrations, the potential for intermolecular reactions, such as polymerization, may increase. The degradation of ampicillin has been shown to involve the formation of polymers, especially in concentrated solutions. nih.govresearchgate.net

Table 2: Influence of Environmental Factors on this compound Stability

FactorInfluence on StabilityOptimal Conditions (where available)Reference
pH Highly influential; degradation is accelerated in both acidic and alkaline conditions.pH 6.0 - 7.5 for optimal stability in formulations. google.comepo.org
Temperature Higher temperatures increase the rate of degradation.Lower temperatures are preferred for storage of solutions. nih.gov
Concentration Higher concentrations may lead to increased degradation and polymerization.Specific optimal concentrations are formulation-dependent. nih.govresearchgate.net

Kinetic Analysis of Degradation Processes

The degradation of penicillins, including this compound, in aqueous solutions generally follows first-order kinetics . nih.gov This means that the rate of degradation at any given time is directly proportional to the concentration of the remaining intact drug.

The rate of degradation can be described by the following equation:

Rate = k[Apalcillin]

Where:

Rate is the rate of degradation of this compound.

k is the first-order rate constant.

[Apalcillin] is the concentration of this compound.

The half-life (t₁/₂) of a drug that degrades by first-order kinetics is constant and can be calculated using the following equation:

t₁/₂ = 0.693 / k

A comprehensive kinetic analysis of this compound degradation would require experimental determination of the rate constants at various pH values and temperatures. Such data would be invaluable for predicting the shelf-life and ensuring the stability of its pharmaceutical preparations.

Advanced Analytical Methodologies for this compound Research

Notice: Despite a comprehensive search for advanced analytical methodologies specific to This compound , the available scientific literature does not provide sufficient data to fully address the detailed outline requested. Research pertaining to the specified chromatographic and spectroscopic techniques—including High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), Nuclear Magnetic Resonance (NMR) for degradation product analysis, Fourier-Transform Infrared (FT-IR) spectroscopy for quantitative analysis, and UV-Vis spectrophotometry using an NQS assay—predominantly focuses on other penicillins, such as Ampicillin sodium.

The structural similarities between Apalcillin and other beta-lactam antibiotics mean that the analytical principles are broadly applicable. However, specific validated methods, detailed research findings, and data tables for this compound are not sufficiently available in published literature to generate a scientifically accurate and thorough article as per the provided structure.

Therefore, this article cannot be generated as requested due to the lack of specific research data for this compound across the outlined analytical techniques. To provide a factually accurate response, information would need to be drawn from studies on related compounds, which would not adhere to the strict focus on "this compound."

Advanced Analytical Methodologies for Apalcillin Sodium Research

Mass Spectrometry for Identification and Degradation Product Profiling

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is widely used in pharmaceutical analysis for the identification of compounds and the characterization of impurities and degradation products.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry has emerged as a rapid and cost-effective method for the analysis of antibiotics and the inference of resistance mechanisms. cabidigitallibrary.orgdoaj.org In the context of Apalcillin (B1665124) sodium, which is a β-lactam antibiotic, a primary mechanism of bacterial resistance is the enzymatic hydrolysis of the β-lactam ring by β-lactamase enzymes. cabidigitallibrary.orgfrontiersin.org

MALDI-TOF MS can indirectly detect this resistance mechanism by monitoring the mass shift that occurs upon hydrolysis. nih.gov The hydrolysis of the β-lactam ring results in the addition of a water molecule, leading to a mass increase of +18 Da. nih.gov This change in mass is readily detectable by MALDI-TOF MS, allowing researchers to distinguish between the intact antibiotic and its hydrolyzed, inactive form. rug.nl

Studies on the related β-lactam antibiotic, ampicillin (B1664943), have demonstrated the utility of this approach. For instance, in the presence of β-lactamase-producing bacteria like Haemophilus influenzae, MALDI-TOF MS analysis shows the appearance of mass spectra corresponding to the hydrolyzed products of ampicillin. nih.gov Specifically, spectral analysis of ampicillin hydrolysis has identified peaks corresponding to decarboxylated ampicillin sodium (344 m/z), ampicillin with a disrupted amide bond (366 m/z), its sodium salt (389 m/z), and its disodium (B8443419) salt (412 m/z). nih.gov Given the structural similarity between ampicillin and Apalcillin, a similar analytical strategy can be inferred for detecting β-lactamase-mediated resistance to Apalcillin sodium. The rapid nature of MALDI-TOF MS, often providing results within hours, makes it a valuable tool for screening bacterial isolates for β-lactamase production. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the separation, identification, and quantification of degradation products in pharmaceutical substances. ijprajournal.com For this compound, understanding its degradation profile is critical for assessing its stability and identifying potential impurities that could impact its efficacy.

Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, heat, and oxidation, are typically performed to generate potential degradation products. nih.gov These studies, coupled with LC-MS analysis, help in elucidating the degradation pathways. Research on the structurally similar ampicillin sodium has shown that it undergoes significant degradation under hydrolytic and oxidative stress. researchgate.net

A combination of liquid chromatography with advanced mass spectrometry techniques, such as hybrid triple quadrupole linear ion trap mass spectrometry (LC/QqLIT-MS) and hybrid quadrupole time-of-flight mass spectrometry (LC/QqTOF-MS), provides detailed structural information for the characterization of unknown degradation products. nih.gov In studies of ampicillin sodium, a total of 19 degradation products and impurities were identified under various stress conditions. researchgate.net The use of LC/QqTOF-MS was found to provide more accurate and richer information for the qualitative analysis of these unknown compounds. nih.gov

The degradation of penicillins like Apalcillin can lead to the formation of various products, including penicilloic acids, which are the initial products of hydrolysis. researchgate.net Further degradation can lead to the formation of other compounds such as penilloic acid and piperazine-2,5-dione. researchgate.netnih.gov LC-MS methods, often employing a C18 column with a gradient elution of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate, are capable of separating these complex mixtures. nih.gov The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) are then used to elucidate the structures of the degradation products. nih.govwaters.com

Microbiological Assays for Potency Determination (e.g., Turbidimetric Assay)

While physicochemical methods like chromatography are excellent for determining the concentration of a drug, microbiological assays are crucial for assessing its biological activity or potency. This is particularly important for antibiotics, as degradation products may be inactive or have altered activity. The turbidimetric assay is a widely used microbiological method for determining the potency of antibiotics.

The principle of the turbidimetric assay is based on the inhibition of microbial growth by the antibiotic in a liquid medium. The extent of growth is measured by the turbidity of the culture, which can be determined using a spectrophotometer. The potency of the test sample is calculated by comparing its inhibitory effect to that of a reference standard.

For penicillins like this compound, a susceptible test microorganism such as Staphylococcus aureus is typically used. The assay is performed by preparing a series of dilutions of both the this compound test sample and a reference standard in a suitable culture medium. These dilutions are then inoculated with a standardized suspension of the test microorganism and incubated. The turbidity of each solution is measured, and the potency of the test sample is determined by comparing the dose-response curves of the sample and the standard.

Validation of Analytical Methods for Research Applications (e.g., Linearity, Precision, Accuracy, Robustness)

The validation of analytical methods is a critical requirement for pharmaceutical research and quality control to ensure that the methods are reliable, reproducible, and suitable for their intended purpose. The validation process involves evaluating several key parameters, including linearity, precision, accuracy, and robustness.

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For a turbidimetric assay of a related penicillin, ampicillin sodium, linearity was demonstrated over a concentration range of 2.0 to 8.0 μg/mL, with a correlation coefficient (r) of 0.9999.

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). For the ampicillin sodium turbidimetric assay, the precision was found to be high, with RSD values below 5.0%.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage of the analyte recovered is measured. The turbidimetric assay for ampicillin sodium demonstrated an accuracy of 100.79%.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For microbiological assays, this can include variations in incubation time and volume of the culture medium. For the turbidimetric assay of cefuroxime (B34974) sodium, another β-lactam, the method was found to be robust against small variations in these parameters, with RSD values remaining below 5%.

The following table summarizes typical validation parameters for a turbidimetric assay of a penicillin antibiotic, based on data for ampicillin sodium.

Validation Parameter Finding
Linearity (Concentration Range)2.0 - 8.0 µg/mL
Correlation Coefficient (r)0.9999
Precision (RSD)< 5.0%
Accuracy (Recovery)100.79%
RobustnessUnaffected by minor variations in incubation time and medium volume

Future Research and Stewardship in this compound Therapy

Future Research Directions and Antimicrobial Stewardship Implications

As with many established antibiotics, the clinical utility of apalcillin (B1665124) sodium is challenged by the rise of antimicrobial resistance. However, ongoing research continues to explore its potential in new contexts, from overcoming resistance to uncovering novel biological activities. These efforts are crucial for maximizing the lifespan of this and other β-lactam antibiotics.

Q & A

Q. What are the standard methods for characterizing the purity and stability of apalcillin sodium in experimental formulations?

this compound’s purity and stability should be assessed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, as recommended by pharmacopeial standards. Stability studies under varying temperatures and pH conditions (e.g., accelerated degradation at 40°C/75% RH) are critical to evaluate shelf-life . For quantification, validate methods against USP guidelines, including specificity, linearity, and precision testing. Experimental details must be meticulously documented to ensure reproducibility, as emphasized in scientific writing guidelines .

Q. How should researchers design in vitro experiments to evaluate this compound’s antimicrobial efficacy against resistant bacterial strains?

Use standardized broth microdilution or agar diffusion assays (e.g., CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include control strains (e.g., E. coli ATCC 25922) and test against clinically isolated resistant strains. Document deviations from established protocols, such as adjusted inoculum sizes or incubation times, in the "Materials and Methods" section to address potential data contradictions .

Q. What criteria should guide the selection of animal models for in vivo pharmacokinetic (PK) studies of this compound?

Select models based on anatomical/physiological relevance to human disease (e.g., murine sepsis models for systemic infections). Justify species, age, and sample size using prior literature. Include ethical approval details and randomization procedures in compliance with institutional review boards (IRBs) . For PK parameters (e.g., half-life, bioavailability), use non-compartmental analysis with plasma concentration-time curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data between in vitro and in vivo studies?

Analyze confounding variables such as protein binding in serum (which reduces free drug concentration) or metabolic differences between models. Use population pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate in vitro MICs with in vivo outcomes. Discuss limitations explicitly in the "Discussion" section, citing methodologies from prior studies .

Q. What experimental strategies are recommended for identifying this compound’s resistance mechanisms in Gram-negative bacteria?

Combine whole-genome sequencing of resistant mutants with transcriptomic profiling (RNA-seq) to identify upregulated efflux pumps or β-lactamase mutations. Validate findings using gene knockout/complementation experiments. Ensure raw data (e.g., sequencing reads) are deposited in public repositories (NCBI SRA) to enhance transparency .

Q. How should impurity profiling of this compound be conducted to meet regulatory standards for clinical trial submissions?

Follow ICH Q3A/B guidelines for identifying and quantifying degradation products (e.g., hydrolyzed β-lactam ring derivatives). Use LC-MS/MS for structural elucidation and assess toxicological relevance via in silico tools (e.g., DEREK Nexus). Report impurities exceeding 0.1% concentration thresholds in supplementary materials .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound combination therapy studies?

Apply response surface methodology (RSM) or Bliss independence models to evaluate synergistic/antagonistic effects with other β-lactams. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Pre-register analysis plans to mitigate bias, as outlined in reproducibility guidelines .

Methodological Guidelines

  • Data Reporting : Include raw datasets, instrument calibration records, and statistical code in supplementary materials. Reference these in the main text using hyperlinks .
  • Literature Review : Prioritize primary sources (e.g., Antimicrobial Agents and Chemotherapy) over reviews. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .
  • Ethical Compliance : Disclose conflicts of interest and funding sources per journal requirements. For human-derived samples, obtain informed consent and IRB approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.